molecular formula C10H12N5O6P B1193899 2',3'-Cyclic AMP CAS No. 634-01-5

2',3'-Cyclic AMP

Cat. No.: B1193899
CAS No.: 634-01-5
M. Wt: 329.21 g/mol
InChI Key: KMYWVDDIPVNLME-UHFFFAOYSA-N
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Description

2',3'-Cyclic adenosine monophosphate (2',3'-cAMP) is a cyclic nucleotide with a unique phosphodiester bond bridging the 2'- and 3'-hydroxyl groups of the ribose sugar. Its molecular formula is C₁₀H₁₂N₅O₆P, and it has a stereochemical configuration defined as (3aR,4R,6R,6aR) . Unlike the canonical 3',5'-cAMP, which is a well-established secondary messenger in eukaryotic signaling, 2',3'-cAMP is primarily associated with RNA degradation pathways and extracellular signaling. It serves as a precursor for adenosine in metabolic pathways, particularly in renal and immune systems . Its detection often requires specialized methods, such as acetylation-based radioimmunoassays, due to its structural distinction from 3',5'-cAMP .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’-Cyclic Adenosine Monophosphate can be synthesized chemically or biocatalytically. The chemical synthesis involves the cyclization of adenosine monophosphate using specific catalysts and reaction conditions. this method often results in low yields and requires the use of organic solvents .

Industrial Production Methods: Biocatalytic synthesis is preferred for industrial production due to its higher efficiency and environmental friendliness. This method utilizes enzymes such as cyclic guanosine monophosphate–adenosine monophosphate synthase, which catalyzes the formation of 2’,3’-Cyclic Adenosine Monophosphate from adenosine triphosphate in the presence of divalent cations .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Cyclic Adenosine Monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and cyclization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

2’,3’-Cyclic Adenosine Monophosphate exerts its effects by activating protein kinase A. This enzyme, in turn, phosphorylates various target proteins, leading to changes in their activity. The compound acts as a second messenger, translating extracellular signals into intracellular responses. Key molecular targets include protein kinase A and cyclic nucleotide-gated ion channels .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural distinctions between 2',3'-cAMP and other cyclic nucleotides include:

Property 2',3'-cAMP 3',5'-cAMP 3',5'-cGMP
Phosphodiester bond position 2'-3' linkage 3'-5' linkage 3'-5' linkage
Stereochemistry (3aR,4R,6R,6aR) (3aR,4R,6R,6aR) Defined by guanine base
Crystal packing interactions Combines H-bonding/stacking Dominated by stacking Dominated by stacking
Bond angles (O3'-P-O3') ~93.9° ~125.3° (for 3',5'-cGMP) ~125.3°

2',3'-cAMP's smaller bond angle (93.9°) compared to 3',5'-cGMP (125.3°) reduces steric favorability for transphosphorylation reactions, impacting its oligomerization efficiency and thermodynamic stability . This structural constraint explains its lower propensity for non-enzymatic polymerization compared to 3',5'-cGMP, which forms oligomers up to 20 units under similar conditions .

Thermodynamic Stability and Reactivity

The enthalpy of hydrolysis varies significantly among cyclic nucleotides:

  • 2',3'-cAMP : Most exothermic (-14.1 kcal/mol), making it highly reactive but less stable in aqueous environments .
  • 3',5'-cAMP : Moderate stability (-7.7 kcal/mol) .
  • 3',5'-cGMP : Intermediate reactivity, enabling efficient template-free oligomerization under mild conditions (30°C) .

This thermodynamic profile explains why 2',3'-cAMP is more readily hydrolyzed to adenosine than 3',5'-cAMP, which persists longer in cellular environments .

Biological Activity

2',3'-Cyclic adenosine monophosphate (2',3'-cAMP) is a unique cyclic nucleotide that has garnered attention for its diverse biological activities across various organisms, including bacteria, plants, and mammals. This article explores the mechanisms, pathways, and implications of 2',3'-cAMP in biological systems, highlighting recent research findings and case studies.

Overview of 2',3'-Cyclic AMP

2',3'-cAMP is a positional isomer of the more widely studied 3',5'-cAMP. It was first identified in mammalian systems as a product of RNA degradation and has since been implicated in several physiological processes. Unlike 3',5'-cAMP, which primarily acts as a second messenger in signaling pathways, 2',3'-cAMP appears to have distinct roles that are still being elucidated.

Metabolism and Pathways:
2',3'-cAMP is metabolized into 2'-AMP and 3'-AMP, which can subsequently be converted to adenosine. This metabolic pathway suggests a potential role for 2',3'-cAMP in regulating adenosine levels, which are crucial for various cellular functions, including neuroprotection and inflammation response .

Release in Response to Injury:
In mammalian cells, particularly in the kidneys and brain, injury stimulates the release of 2',3'-cAMP. This release is thought to serve as a protective mechanism against cellular damage. For instance, traumatic brain injury has been associated with significant increases in extracellular levels of 2',3'-cAMP and its metabolites .

Biological Functions

Cellular Signaling:
Research indicates that 2',3'-cAMP may activate mitochondrial permeability transition pores (mPTPs), leading to apoptosis or necrosis under certain conditions. This suggests a dual role where it can act as both a signaling molecule and a potential toxin depending on the context .

Exosome Secretion:
Recent studies have shown that 2',3'-cAMP influences exosome secretion from cells, particularly under metabolic stress conditions induced by glycolysis inhibitors. This highlights its role in cellular communication and response to environmental changes .

Case Studies

  • Traumatic Brain Injury:
    A study demonstrated that following traumatic brain injury in mice, levels of 2',3'-cAMP significantly increased in the cerebrospinal fluid. This was correlated with enhanced adenosine production, suggesting a protective response mediated by this cyclic nucleotide .
  • Kidney Injury Models:
    In models of acute kidney injury, the absence of CNPase (the enzyme that metabolizes 2',3'-cAMP) led to increased susceptibility to damage. Conversely, CNPase deficiency appeared protective against renal injury by preventing the formation of vasoconstrictive metabolites .

Research Findings

Study Organism/Model Findings
Mammalian CellsInjury induces release of 2',3'-cAMP; metabolized to adenosine.
Escherichia coliKanamycin exposure leads to production of 2',3'-cAMP at sub-inhibitory levels.
Mouse ModelsCNPase deficiency protects against acute kidney injury; links between cyclic nucleotides and renal function explored.

Q & A

Basic Research Questions

Q. What are the structural and functional distinctions between 2',3'-Cyclic AMP and 3',5'-Cyclic AMP?

The key difference lies in the cyclic phosphate linkage: 2',3'-cAMP forms a five-membered ring between the ribose 2'- and 3'-hydroxyl groups, while 3',5'-cAMP forms a six-membered ring between 3' and 5' positions . This structural variance affects receptor binding specificity and metabolic stability. Functionally, 2',3'-cAMP is less studied but shows distinct roles in RNA metabolism and stress signaling compared to 3',5'-cAMP's canonical second messenger functions. Researchers should validate isomer identity via HPLC or tandem mass spectrometry to avoid cross-reactivity in assays .

Q. What methods are recommended for detecting this compound in cellular systems?

  • Sample Preparation : Use phosphodiesterase inhibitors (e.g., 0.5 mM IBMX) during cell lysis to prevent degradation . Acid extraction (0.1N HCl) followed by trichloroacetic acid (TCA) precipitation removes interfering proteins .
  • Detection : Competitive ELISA with isomer-specific antibodies is preferred, but cross-reactivity must be assessed via spike-and-recovery experiments. For low concentrations, radiometric assays using [³H]-adenine pre-labeling combined with Dowex/alumina column purification improve sensitivity .

Advanced Research Questions

Q. How does this compound modulate NF-κB signaling in immune cells?

Unlike 3',5'-cAMP, which typically suppresses NF-κB via PKA-mediated IκB stabilization, 2',3'-cAMP can enhance NF-κB activity in dendritic cells through EPAC-dependent Rap1 activation, increasing pro-inflammatory cytokine secretion . To dissect mechanisms:

  • Use isoform-specific cAMP analogs (e.g., 8-Br-cAMP for 3',5' vs. purified 2',3'-cAMP) in NF-κB luciferase reporter assays.
  • Monitor IκBα phosphorylation and p65 nuclear translocation via Western blot .
  • Apply PKA inhibitors (Rp-cAMPS, 10 µM) to isolate EPAC contributions .

Q. What experimental designs address contradictory findings on this compound's role in neuronal signaling?

Contradictions may arise from cell-type-specific effector expression (e.g., PKA vs. EPAC isoforms) or differential metabolic clearance. Mitigate this by:

  • Pharmacological Profiling : Combine cAMP analogs with selective inhibitors (e.g., H89 for PKA, ESI-09 for EPAC) .
  • Genetic Knockdown : Use CRISPR/Cas9 to delete PKA catalytic subunits or EPAC isoforms in neuronal cell lines .
  • Single-Cell Imaging : FRET-based cAMP biosensors (e.g., Epac1-camps) resolve subcellular compartmentalization .

Q. How can researchers quantify this compound dynamics in prokaryotic systems?

In E. coli, 2',3'-cAMP regulates catabolic gene expression via CRP (cAMP receptor protein). Methodological steps include:

  • Genetic Tools : Use Δcya (adenylate cyclase-deficient) strains complemented with plasmid-borne 2',3'-cAMP synthesis pathways .
  • Phenotypic Assays : Monitor lactose fermentation or β-galactosidase activity in minimal media with/without exogenous cAMP (0–5 mM) .
  • Electrophoretic Mobility Shift Assays (EMSAs) : Validate CRP-cAMP complex binding to promoter regions (e.g., lac operon) .

Q. What are the challenges in distinguishing this compound's direct effects from off-target metabolic byproducts?

  • Metabolic Tracing : Use stable isotope-labeled adenine ([¹³C]-adenine) to track cAMP synthesis/breakdown via LC-MS .
  • Enzyme-Specific Inhibitors : Apply RNAse A (hydrolyzes 2',3'-cAMP) vs. phosphodiesterase 4 (PDE4) inhibitors to isolate degradation pathways .
  • Control Experiments : Include 3',5'-cAMP and 5'-AMP in parallel to rule out cross-pathway interactions .

Q. Methodological Considerations

Q. How to optimize Western blotting for cAMP effector proteins (e.g., PKA) in 2',3'-cAMP studies?

  • Sample Preparation : Use RIPA buffer with phosphatase inhibitors (e.g., 1 mM Na₃VO₄) to preserve phosphorylation states .
  • Antibody Validation : Test antibodies against recombinant PKA subunits (e.g., anti-PKA Cα) using knockout cell lysates .
  • Quantitative Analysis : Normalize phospho-PKA substrate signals to total PKA catalytic subunit levels .

Q. What statistical approaches resolve variability in cAMP-dependent transcriptional responses?

  • Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀ values for cAMP analogs .
  • Multivariate Analysis : Use ANOVA with post-hoc Bonferroni correction for studies comparing multiple effectors (e.g., PKA, EPAC, ion channels) .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to detect ≥1.5-fold changes in cAMP levels with 80% power .

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWVDDIPVNLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine 2',3'-cyclic phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37063-35-7, 634-01-5
Record name Adenosine sodio-2',3'-phosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Adenosine 2',3'-cyclic phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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